

A Technical Guide to the Chemical Properties and Structure of Norfuraneol

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Compound of Interest

Compound Name: 4-Hydroxy-5-methyl-3(2H)-furanone

Cat. No.: B090963

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Abstract: Norfuraneol, chemically known as **4-hydroxy-5-methyl-3(2H)-furanone**, is a significant heterocyclic compound widely recognized for its contribution to the flavor profiles of many thermally processed foods. Arising primarily from the Maillard reaction between pentose sugars and amino acids, its distinct caramel-like, fruity aroma makes it a compound of interest in food science and flavor chemistry. This technical guide provides an in-depth examination of the chemical structure, physicochemical properties, spectroscopic characteristics, and formation pathways of norfuraneol. Detailed experimental protocols for its formation and analysis are presented, along with visualizations of key chemical processes. This document is intended for researchers, scientists, and professionals in food science and drug development seeking a comprehensive understanding of this important furanone.

Chemical Identity and Physicochemical Properties

Norfuraneol is a small, oxygenated heterocyclic compound. Its identity is established by a unique combination of identifiers and is characterized by specific physicochemical properties that dictate its behavior in various systems.

Chemical Identifiers

The following table summarizes the key identifiers for norfuraneol.

Identifier	Value	Reference
IUPAC Name	4-hydroxy-5-methyl-3(2H)-furanone	[1]
Synonyms	Norfuraneol, 5-Methyl-4-hydroxy-3(2H)-furanone, 4-hydroxy-5-methylfuran-3-one, 4HM-furanone	[1][2][3]
CAS Number	19322-27-1	[1][3]
Molecular Formula	C ₅ H ₆ O ₃	[1][3]
InChI	InChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3	[1][3]
InChIKey	DLVYTANECMRFGX-UHFFFAOYSA-N	[1][3]
SMILES	<chem>CC1=C(C(=O)CO1)O</chem>	[3]

Physicochemical Data

Quantitative physicochemical data for norfuraneol are crucial for its application and analysis.

Property	Value	Reference
Molecular Weight	114.10 g/mol	[1][3]
Appearance	Colourless to white solid with a fruity, caramel-like aroma.[3]	[3]
Melting Point	126.6 - 127.5 °C (with decomposition)	[2][3]
Water Solubility	616 g/L	[2]
Other Solubilities	Soluble in ethanol; slightly soluble in fats.[3]	[3]
logP	-0.83	[2]
pKa (Strongest Acidic)	6.88	[2]

Chemical Structure and Stereochemistry

Norfuraneol's structure is based on a furanone ring, which is a five-membered aromatic heterocycle containing one oxygen atom and a ketone group.[2] It is specifically a dihydrofuranone, and its chemical nature is defined by the arrangement of its functional groups.

The molecule is a member of the furans, an enol, and a cyclic ketone.[2][3] The presence of the enol group (-C(OH)=C-) adjacent to the ketone makes it a vinylogous acid. Norfuraneol does not possess a chiral center and is therefore achiral. However, it exists in tautomeric equilibrium between the enol and keto forms, which is a common characteristic of 4-hydroxy-3(2H)-furanones.[4]

Chemical structure of norfuraneol

Figure 1: 2D Chemical Structure of Norfuraneol (**4-hydroxy-5-methyl-3(2H)-furanone**).

Spectroscopic Analysis

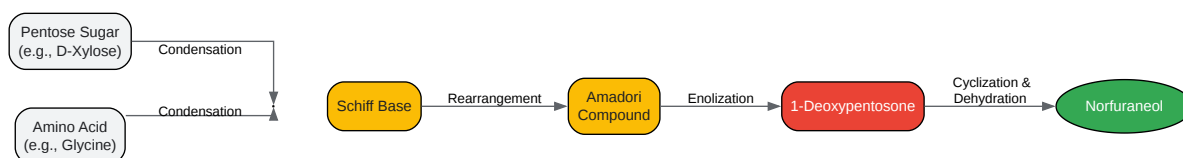
The structural elucidation and quantification of norfuraneol rely on modern spectroscopic techniques. The expected data from key methods are summarized below.

Technique	Expected Observations
^1H -NMR	Signals corresponding to the methyl protons (CH_3), methylene protons (CH_2), and the enolic hydroxyl proton (OH). The chemical shifts would be influenced by the electron-withdrawing effects of the adjacent carbonyl and oxygen heteroatom.
^{13}C -NMR	Resonances for five distinct carbon atoms: the carbonyl carbon ($\text{C}=\text{O}$), two sp^2 carbons of the enol group ($\text{C}=\text{C}-\text{OH}$), the sp^3 methylene carbon (CH_2), and the sp^3 methyl carbon (CH_3).
Infrared (IR)	Characteristic absorption bands for O-H stretching (broad, $\sim 3400\text{ cm}^{-1}$), C-H stretching ($\sim 2900\text{--}3000\text{ cm}^{-1}$), C=O stretching ($\sim 1700\text{ cm}^{-1}$), C=C stretching ($\sim 1650\text{ cm}^{-1}$), and C-O stretching ($\sim 1100\text{--}1200\text{ cm}^{-1}$).
Mass Spec. (MS)	A molecular ion peak $[\text{M}]^+$ at m/z 114. Key fragmentation pathways involve the loss of CO (m/z 86), CH_3 (m/z 99), and subsequent fragmentation of the furanone ring structure. ^[4]

Formation Pathway: The Maillard Reaction

Norfuraneol is not typically synthesized through classical organic chemistry routes for food applications; instead, it is a well-known product of the Maillard reaction.^[5] This non-enzymatic browning reaction occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid. Specifically, norfuraneol is formed from the reaction of pentoses (five-carbon sugars) like D-xylose.^{[5][6]}

The process involves the formation of an Amadori compound, which then undergoes enolization and cyclization to yield the furanone structure.



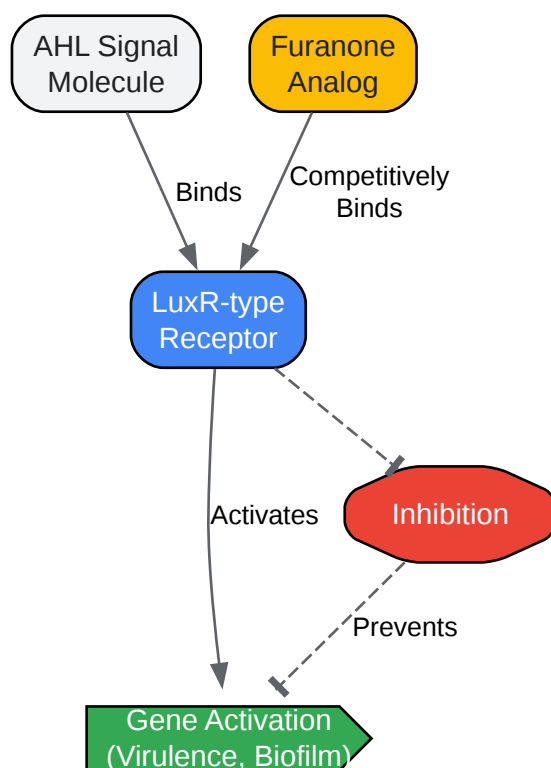
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Caption: Maillard reaction pathway for norfuranol formation.

Biological Context and Potential Activities

While norfuranol is primarily studied for its role as a potent flavor compound, the broader class of furanones has been investigated for various biological activities.

Halogenated furanones, produced by marine algae, are known structural mimics of N-acyl homoserine lactone (AHL) signaling molecules used by Gram-negative bacteria for quorum sensing (QS).^[7] By competitively binding to LuxR-type receptors, these furanones can disrupt QS, thereby inhibiting virulence factor production and biofilm formation.^[7] While norfuranol itself is not halogenated and its activity in QS is not established, this mechanism highlights a potential area of research for furanone derivatives.



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Caption: General mechanism of quorum sensing inhibition by furanones.

Experimental Protocols

Protocol 1: Formation and Extraction of Norfuraneol via Maillard Reaction (Model System)

This protocol is adapted from methodologies studying the formation of furanones in model systems.[5]

Objective: To generate and extract norfuraneol from the reaction of D-xylose and an amino acid.

Materials:

- D-Xylose
- Glycine or L-Alanine

- Phosphate buffer (0.2 M, pH 7.0)
- Sodium chloride (NaCl)
- Hydrochloric acid (HCl, 2 M)
- Anhydrous sodium sulfate (Na_2SO_4)
- Diethyl ether (Et_2O)
- Reaction vessel with heating and stirring capabilities
- Rotation perforator for continuous liquid-liquid extraction

Procedure:

- **Reaction Setup:** Dissolve D-xylose and the selected amino acid (e.g., glycine) in the pH 7.0 phosphate buffer within the reaction vessel. A typical molar ratio might be 1:1.
- **Heating:** Heat the reaction mixture at 90°C for one hour with constant stirring.[\[5\]](#)
- **Reaction Quenching:** After one hour, cool the reaction mixture and add deionized water (e.g., 100 mL).
- **Extraction Preparation:** Saturate the aqueous solution with NaCl to improve extraction efficiency. Adjust the pH to 4.0 using 2 M HCl.
- **Continuous Extraction:** Transfer the mixture to a rotation perforator and perform a continuous extraction with diethyl ether overnight.[\[5\]](#)
- **Drying and Concentration:** Collect the organic phase (diethyl ether) and dry it over anhydrous Na_2SO_4 at 4°C. Carefully concentrate the dried extract to a small volume (e.g., 0.5 mL) under a gentle stream of nitrogen before analysis.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the identification and analysis of norfuraneol in an extract.^[4]

Objective: To separate and identify norfuraneol using GC-MS.

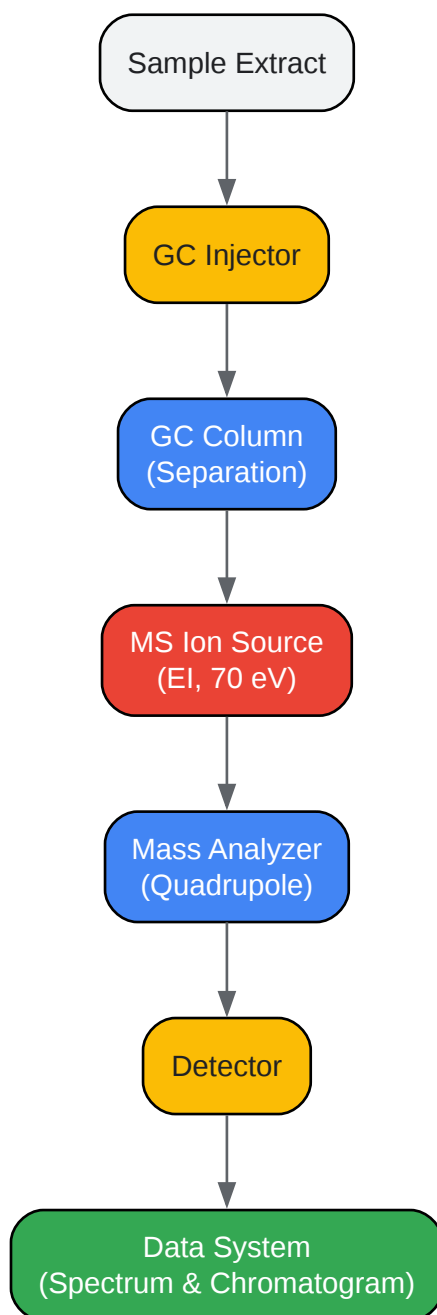
Instrumentation:

- Gas chromatograph with a suitable capillary column (e.g., DB-5 or equivalent non-polar column).
- Mass spectrometer with electron impact (EI) ionization source.

Procedure:

- Sample Injection: Inject 1-2 μL of the concentrated extract from Protocol 1 into the GC inlet, typically in splitless mode to maximize sensitivity for trace components.
- GC Separation: Use a temperature program to separate the components. A typical program might be:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: Increase to 240°C at a rate of 4°C/minute.
 - Final hold: Hold at 240°C for 10 minutes.
 - Carrier gas: Helium at a constant flow rate.
- MS Detection:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 350.
 - Ion Source Temperature: Maintain at approximately 150-200°C.
- Data Analysis: Identify norfuraneol by comparing its retention time and mass spectrum with that of an authentic standard or by matching the fragmentation pattern with library data (e.g.,

NIST). Key ions to monitor include m/z 114, 86, and 57.[4]



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Caption: A typical workflow for GC-MS analysis.

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